2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid

Description

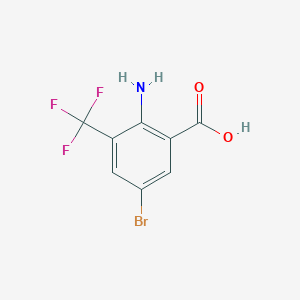

2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid (CAS: 50419-85-7) is a halogenated benzoic acid derivative with the molecular formula C₈H₅BrF₃NO₂ . Its structure features an amino group (-NH₂) at position 2, a bromine atom at position 5, and a trifluoromethyl (-CF₃) group at position 3, with a carboxylic acid (-COOH) at position 1 (benzoic acid backbone). The SMILES notation is C1=C(C=C(C(=C1C(=O)O)N)C(F)(F)F)Br, and the InChIKey is DQEHUKWTOSTBGZ-UHFFFAOYSA-N . This compound is synthesized for applications in pharmaceuticals and agrochemicals, leveraging the electronic effects of its substituents for reactivity and binding properties.

Properties

IUPAC Name |

2-amino-5-bromo-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2H,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEHUKWTOSTBGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50419-85-7 | |

| Record name | 2-amino-5-bromo-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid typically involves multiple steps One common method starts with the bromination of 3-(trifluoromethyl)benzoic acid to introduce the bromine atom at the 5-positionThe reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution: Derivatives with different substituents replacing the bromine atom.

Oxidation: Nitro derivatives.

Reduction: Amines and other reduced forms of the compound.

Scientific Research Applications

Structural Features

The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, making it a valuable candidate for various applications.

Chemistry

2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid serves as a building block in the synthesis of more complex organic molecules. It participates in several chemical reactions:

- Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

- Oxidation and Reduction: The amino group can be oxidized or reduced to form various derivatives.

- Coupling Reactions: It is involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology

Research has focused on the biological activity of this compound, particularly its interactions with biomolecules:

-

Antimicrobial Activity: Compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, preliminary studies indicate that this compound may inhibit bacterial growth effectively.

Table 1: Antimicrobial Activity Comparison

Compound MIC (µg/mL) Target Pathogen This compound TBD Staphylococcus aureus Isoniazid 0.25 Mycobacterium tuberculosis Ciprofloxacin 2 E. coli

Medicine

The compound is being explored for its potential use in drug development:

- Anticancer Activity: Studies have shown that trifluoromethyl-containing compounds can induce apoptosis in cancer cells by modulating cell signaling pathways involved in proliferation. Case Study: A study evaluated derivatives of benzoic acid with trifluoromethyl groups against various cancer cell lines, revealing significant anticancer properties.

Unique Features

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Key Features |

|---|---|

| 2-Bromo-5-(trifluoromethyl)benzoic acid | Lacks the amino group |

| 3-(Trifluoromethyl)benzoic acid | Lacks both bromine and amino groups |

| 2-Amino-3-bromo-5-trifluoromethyl-benzoic acid methyl ester | Methyl ester derivative |

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Benzoic Acid Derivatives

Key Observations :

Electronic Effects: The bromine atom in the target compound introduces strong electron-withdrawing effects, enhancing the acidity of the -COOH group compared to non-brominated analogs (e.g., 2-Amino-3-(trifluoromethyl)benzoic acid) .

Solubility: Bromine and -CF₃ substituents lower aqueous solubility compared to methoxy or methyl derivatives (e.g., 2-Amino-6-bromo-3-methoxy-5-methylbenzoic acid) .

Biological Activity

2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid is a compound of interest due to its unique structural features, including the presence of a trifluoromethyl group and a bromine atom, which can significantly influence its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

Molecular Formula: C8H6BrF3N

CAS Number: 50419-85-7

Molecular Weight: 256.04 g/mol

The structural formula of this compound is important for understanding its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. The presence of the trifluoromethyl group in this compound may enhance its potency against various pathogens, potentially making it a candidate for antibiotic development .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

| Ciprofloxacin | 2 | E. coli |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Trifluoromethyl-containing compounds have been linked to improved efficacy in cancer cell lines due to their ability to modulate cell signaling pathways involved in apoptosis and proliferation .

Case Study:

In a recent study, derivatives of benzoic acid with trifluoromethyl groups were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity and thus altering metabolic pathways.

- Cell Signaling Modulation : It may influence key signaling pathways related to inflammation and cell survival, potentially leading to reduced tumor growth or enhanced antimicrobial effects .

- Structural Interaction : The unique structural features, including the bromine and trifluoromethyl groups, may facilitate binding to biological targets more effectively than non-fluorinated analogs.

Research Findings

Recent studies have highlighted the significance of fluorinated compounds in drug design:

- Fluorinated drugs have shown improved pharmacokinetic properties, including increased bioavailability and metabolic stability .

- Structure-Activity Relationship (SAR) studies indicate that the introduction of trifluoromethyl groups can enhance the binding affinity to target proteins compared to non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid, and how can side reactions be minimized?

- Methodology : The synthesis typically involves halogenation and amination of a benzoic acid precursor. For example, bromination at the 5-position and trifluoromethylation at the 3-position can be achieved using regioselective electrophilic substitution. To minimize side reactions, controlled reaction temperatures (e.g., −20°C for bromine addition) and stoichiometric use of directing groups (e.g., amino groups) are recommended. Post-synthetic purification via recrystallization or column chromatography ensures high purity .

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodology : Combine X-ray crystallography (using SHELX software for refinement ) with spectroscopic techniques:

- NMR : NMR confirms the trifluoromethyl group’s presence, while NMR resolves amino and aromatic protons.

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at 284.02 Da).

- IR spectroscopy : Stretching frequencies for -COOH (~1700 cm) and -NH (~3400 cm) validate functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to model electron distribution in the trifluoromethyl and amino groups. Basis sets like 6-311++G(d,p) improve accuracy for halogen and fluorine atoms. Key outputs include:

- HOMO-LUMO gaps : Predict charge-transfer behavior.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction planning.

- Thermochemical data : Calculate bond dissociation energies to assess stability under reaction conditions .

Q. How can contradictions in crystallographic data (e.g., disordered trifluoromethyl groups) be resolved?

- Methodology : Apply iterative refinement in SHELXL:

Use SHELXS for initial structure solution via Patterson methods.

Refine anisotropic displacement parameters for bromine and fluorine atoms.

Model disorder using PART and FREE commands to assign partial occupancy. Validate with residual density plots (<0.5 eÅ) .

Q. What role does this compound play in designing enzyme-targeted therapeutics?

- Methodology : The bromine and trifluoromethyl groups enhance binding to hydrophobic enzyme pockets. For example:

- Docking studies : Simulate interactions with microbial targets (e.g., leucyl-tRNA synthetase) using AutoDock Vina. The trifluoromethyl group’s electron-withdrawing effect stabilizes charge-transfer interactions.

- Structure-activity relationships (SAR) : Modify the amino group to a boronic acid derivative for covalent enzyme inhibition. Validate via IC assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.